molecular formula C20H18N2O4S2 B2392040 (Z)-N-(5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylbenzamide CAS No. 376618-38-1

(Z)-N-(5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylbenzamide

Cat. No.: B2392040
CAS No.: 376618-38-1
M. Wt: 414.49
InChI Key: NXUFJTNIYCUFRY-BOPFTXTBSA-N
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Description

(Z)-N-(5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylbenzamide is a complex organic compound with a unique structure that includes a thiazolidinone ring, a benzamide group, and various functional groups such as ethoxy and hydroxy groups

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not provide a warranty of fitness for a particular purpose or against infringement of intellectual property rights of a third party . This suggests that the safety and hazards associated with this compound are not fully known and should be handled with caution.

Mechanism of Action

Target of Action

The primary target of this compound is tyrosinase , an enzyme that plays a crucial role in the production of melanin . Tyrosinase is a key player in the melanogenesis pathway, which is responsible for the pigmentation of the skin, hair, and eyes.

Mode of Action

The compound acts as a competitive inhibitor of tyrosinase . It binds to the active site of the enzyme, preventing it from interacting with its natural substrate, tyrosine. This results in a decrease in the production of melanin .

Biochemical Pathways

The compound affects the melanogenesis pathway by inhibiting the action of tyrosinase . This leads to a decrease in the production of melanin, which is the end product of this pathway. The downstream effect is a reduction in pigmentation.

Result of Action

The inhibition of tyrosinase by this compound leads to a significant and concentration-dependent decrease in intracellular melanin content . This suggests that the compound could potentially be used in the treatment of conditions associated with hyperpigmentation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylbenzamide typically involves multiple steps. One common method includes the condensation of 3-ethoxy-4-hydroxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with 4-methylbenzoyl chloride under basic conditions to form the final thiazolidinone ring structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of automated reactors and continuous flow systems to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The thiazolidinone ring can be reduced to a thiazolidine ring.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the thiazolidinone ring would yield a thiazolidine derivative.

Scientific Research Applications

(Z)-N-(5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
  • N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide

Uniqueness

(Z)-N-(5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylbenzamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S2/c1-3-26-16-10-13(6-9-15(16)23)11-17-19(25)22(20(27)28-17)21-18(24)14-7-4-12(2)5-8-14/h4-11,23H,3H2,1-2H3,(H,21,24)/b17-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUFJTNIYCUFRY-BOPFTXTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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